3-[(6-Chloropyridazin-3-yl)amino]propanoic acid
Overview
Description
“3-[(6-Chloropyridazin-3-yl)amino]propanoic acid” is a chemical compound with the molecular formula C7H8ClN3O21. It is also known by other names such as “6-Chloro-3-pyridazinamine” and "6-Chloropyridazinyl-3-amine"2.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, 5-amino-3-aryl-1-(6’-chloropyridazin-3’-yl)pyrazoles were synthesized by grinding 3-chloro-6-hydrazinopyridazine and β-ketonitriles in the presence of p-toulenesulfonic acid as a catalyst3.Molecular Structure Analysis
The molecular structure of “3-[(6-Chloropyridazin-3-yl)amino]propanoic acid” consists of an amino group, a carboxyl group, and a side chain or R group, which are all attached to the alpha carbon4. The R group is the part that distinguishes one amino acid from the next5.
Chemical Reactions Analysis
While specific chemical reactions involving “3-[(6-Chloropyridazin-3-yl)amino]propanoic acid” are not readily available, related compounds have been studied. For example, 5-amino-3-aryl-1-(6’-chloropyridazin-3’-yl)pyrazoles were synthesized by grinding 3-chloro-6-hydrazinopyridazine and β-ketonitriles3.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[(6-Chloropyridazin-3-yl)amino]propanoic acid” include a molecular weight of 129.55 g/mol4. Other properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area can be found in related compounds7.Scientific Research Applications
Fluorescent Derivatisation of Amino Acids
Research by Frade et al. (2007) explored the use of 3-(Naphthalen-1-ylamino)propanoic acid, a compound structurally similar to 3-[(6-Chloropyridazin-3-yl)amino]propanoic acid, for fluorescent derivatization of amino acids. This approach aims to enhance the detection and analysis of amino acids through fluorescence, offering a tool for biological assays and research in biochemistry and molecular biology (Frade, Barros, Moura, & Gonçalves, 2007).
Synthesis of Novel Biological Active Compounds
Abubshait (2007) detailed the synthesis of novel indolylpyridazinone derivatives starting from a related chemical structure. This research is indicative of the potential for compounds like 3-[(6-Chloropyridazin-3-yl)amino]propanoic acid to serve as precursors in the synthesis of molecules with expected biological activities, including antimicrobial properties (Abubshait, 2007).
Enzymatic Preparation for Drug Synthesis
A study by Chen et al. (2011) on the enzymatic preparation of (S)-amino acids from racemic mixtures demonstrates the relevance of structurally related compounds in the synthesis of pharmaceuticals. Such methods are crucial for producing enantiomerically pure substances, vital in drug development and synthesis (Chen et al., 2011).
Antimicrobial Activity of Synthesized Compounds
The synthesis and evaluation of pyridazine derivatives for antimicrobial activity, as explored by El-Mariah, Hosny, and Deeb (2006), highlight the ongoing interest in developing new antimicrobial agents from pyridazine-based compounds. This area of research is particularly relevant given the increasing resistance of many pathogens to existing antibiotics (El-Mariah, Hosny, & Deeb, 2006).
Corrosion Inhibition
Research into novel corrosion inhibitors by Srivastava et al. (2017) demonstrates an application of compounds related to 3-[(6-Chloropyridazin-3-yl)amino]propanoic acid in the field of materials science. The development of amino acid-based imidazolium zwitterions showcases the potential for using similar compounds in protecting metals against corrosion, an essential aspect of extending the life of metal structures and components (Srivastava et al., 2017).
Safety And Hazards
The safety and hazards of “3-[(6-Chloropyridazin-3-yl)amino]propanoic acid” are not explicitly stated in the available resources. However, related compounds have been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 32.
Future Directions
The future directions for “3-[(6-Chloropyridazin-3-yl)amino]propanoic acid” are not explicitly stated in the available resources. However, given its chemical structure and properties, it could potentially be used in various chemical and pharmaceutical applications. Further research and studies are needed to explore its potential uses and benefits.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or consult with a chemical expert.
properties
IUPAC Name |
3-[(6-chloropyridazin-3-yl)amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O2/c8-5-1-2-6(11-10-5)9-4-3-7(12)13/h1-2H,3-4H2,(H,9,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLBYAICXYTGDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1NCCC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30571617 | |
Record name | N-(6-Chloropyridazin-3-yl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30571617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(6-Chloropyridazin-3-yl)amino]propanoic acid | |
CAS RN |
27255-10-3 | |
Record name | N-(6-Chloropyridazin-3-yl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30571617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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